1-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine
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Overview
Description
1-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes an ethyl group, an isopropyl group, and two pyrazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Rings: The pyrazole rings can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones or their equivalents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole N-oxides, while reduction may produce the fully reduced amine derivatives .
Scientific Research Applications
1-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is investigated for its use in the synthesis of advanced materials, such as polymers and coordination complexes.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-1H-pyrazol-3-yl derivatives: These compounds share the pyrazole core but differ in the substituents attached to the ring.
N-[(1-isopropyl-1H-pyrazol-5-yl)methyl] derivatives: These compounds have similar structural features but vary in the position of the substituents.
Uniqueness
1-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine is unique due to its specific combination of substituents and the presence of two pyrazole rings. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H22ClN5 |
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Molecular Weight |
283.80 g/mol |
IUPAC Name |
1-ethyl-4-methyl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C13H21N5.ClH/c1-5-17-8-11(4)13(16-17)14-6-12-7-15-18(9-12)10(2)3;/h7-10H,5-6H2,1-4H3,(H,14,16);1H |
InChI Key |
ABMSOMNYYCLIKF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)NCC2=CN(N=C2)C(C)C)C.Cl |
Origin of Product |
United States |
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